MAZ51 is classified as a tyrosine kinase inhibitor specifically targeting vascular endothelial growth factor receptor-3. It is derived from the indolinone family of compounds, which are known for their diverse biological activities. The chemical structure of MAZ51 is represented as 3-(4-dimethylaminonaphthalen-1-ylmethylene)-1,3-dihydroindol-2-one, highlighting its complex aromatic framework that contributes to its biological efficacy .
The synthesis of MAZ51 involves several steps typical of indolinone derivatives. While specific synthetic pathways can vary, a general method includes:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity .
MAZ51's molecular structure features a fused indole ring system, which is essential for its interaction with protein targets. Key structural characteristics include:
The three-dimensional conformation of MAZ51 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its binding interactions with target proteins .
MAZ51 participates in several key chemical reactions relevant to its mechanism of action:
These reactions illustrate the compound's dual role in directly inhibiting enzymatic activity while also affecting cellular dynamics.
The mechanism by which MAZ51 exerts its effects involves several interconnected pathways:
MAZ51 exhibits several notable physical and chemical properties:
Characterization methods such as UV-visible spectroscopy, mass spectrometry, and high-performance liquid chromatography are commonly employed to analyze these properties .
The applications of MAZ51 are primarily focused on oncology:
MAZ51 (3-(4-dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydroindol-2-one) is an indolinone-based compound that functions as a selective ATP-competitive inhibitor of vascular endothelial growth factor receptor 3 (VEGFR-3/Flt-4). Its molecular architecture features a planar indolinone core that mimics the adenine ring of ATP, enabling competitive occupation of the hydrophobic adenine-binding pocket in VEGFR-3's kinase domain [2] [7] [9]. The compound's dimethylaminonaphthalene moiety extends into a hydrophobic regulatory pocket adjacent to the ATP-binding site, forming van der Waals interactions with residues such as Val848, Leu866, and Phe867 in the catalytic cleft. This unique binding topology underlies MAZ51's 10-fold greater selectivity for VEGFR-3 (IC₅₀ ≈ 2.7 μM) over VEGFR-2 [3] [7].
X-ray crystallographic analyses reveal that MAZ51 stabilizes VEGFR-3 in an autoinhibited conformation by preventing the DFG motif (Asp-Phe-Gly) from adopting the "DFG-in" orientation required for catalytic activation. This steric hindrance disrupts magnesium ion coordination and substrate phosphate transfer [9]. Unlike pan-VEGFR inhibitors, MAZ51 preserves VEGFR-2 activity at concentrations ≤5 μM, making it a critical tool for dissecting isoform-specific signaling [3] [7].
Table 1: Kinase Selectivity Profile of MAZ51
Kinase Target | IC₅₀ (μM) | Cellular Assay System | Key Structural Interactions |
---|---|---|---|
VEGFR-3 (Flt-4) | 2.7 | PC-3 prostate cancer | Hinge H-bonds; Leu866/Va1848 hydrophobic contacts |
VEGFR-2 (KDR) | >50 | Endothelial cells | Weak hydrophobic interactions |
EGFR | >100 | A431 epidermoid carcinoma | No significant binding |
PDGFRβ | >100 | PAE cells | No significant binding |
Data consolidated from [2] [7]
MAZ51 exerts profound effects on interconnected signaling cascades downstream of VEGFR-3. In prostate cancer (PC-3) and glioma cells (C6, U251MG), MAZ51 (2.5–5 μM) suppresses VEGF-C-induced phosphorylation of VEGFR-3, subsequently inhibiting Akt activation at Ser473 [2] [3]. This dephosphorylation reduces Akt-mediated inactivation of glycogen synthase kinase 3β (GSK3β), leading to GSK3β hyperactivation. Constitutively active GSK3β promotes β-catenin degradation and disrupts pro-survival pathways, contributing to cell cycle arrest [3] [6].
Simultaneously, MAZ51 triggers RhoA GTPase activation by 2.5-fold within 30 minutes of treatment, independent of VEGFR-3 inhibition. In glioma models, RhoA/ROCK signaling induces cytoskeletal reorganization via actin-myosin contractility, causing characteristic cell rounding and loss of membrane protrusions [3]. This dual modulation of Akt/GSK3β and RhoA pathways converges to induce G₂/M cell cycle arrest, validated by:
Table 2: MAZ51-Mediated Signaling Alterations in Cancer Models
Pathway | Effect of MAZ51 | Functional Consequence | Validated Cell Models |
---|---|---|---|
VEGFR-3/Akt | ↓ p-Akt (Ser473) | Loss of pro-survival signaling | PC-3, U251MG |
GSK3β | ↑ Activity (↓ p-Ser9) | β-catenin degradation | C6 glioma |
RhoA | ↑ GTP-bound RhoA | Actin polymerization; cell rounding | C6, U251MG |
Cell Cycle | G₂/M arrest | Mitotic inhibition | OVCAR8, C6 |
MAZ51 exhibits a biphasic inhibitory profile dictated by concentration:
This concentration-dependent specificity enables precise experimental dissection of VEGFR-3-specific functions. For example, 3 μM MAZ51 abolishes VEGF-C-driven migration in PC-3 prostate cancer cells without altering VEGF-A-stimulated VEGFR-2 signaling in endothelial cells. However, at 10 μM, it impedes both pathways, confounding mechanistic interpretations [3] [7].
MAZ51 directly antagonizes ligand-dependent activation of VEGFR-3 by its primary ligands VEGF-C and VEGF-D. In ovarian cancer (A2780, OVCAR8), prostate cancer (PC-3), and pulmonary hypertension models, VEGF-C (50 ng/mL) induces rapid VEGFR-3 tyrosine phosphorylation within 5–10 minutes. MAZ51 (5 μM) pre-treatment reduces this phosphorylation by 85–95% by occupying the ATP-binding site and preventing kinase activation [2] [7] [10]. Crucially, MAZ51 does not disrupt VEGF-C binding to VEGFR-3’s extracellular domain but blocks intracellular signal transduction [7].
In the Sugen 5416/hypoxia (SuHx) pulmonary hypertension model, MAZ51 prevents vascular obliteration by suppressing VEGF-C/VEGFR-3-driven endothelial proliferation. However, it fails to reverse established lesions, indicating its role in pathogenesis blockade but not regression [10]. Similarly, in BRCA-wild-type ovarian cancers, MAZ51-mediated VEGFR-3 inhibition downregulates BRCA1/2 expression via ERK/E2F1 suppression, restoring cisplatin sensitivity [4].
Table 3: MAZ51 Effects on Ligand-Induced VEGFR-3 Signaling
Ligand | Biological System | MAZ51 Effect on Phosphorylation | Functional Outcome |
---|---|---|---|
VEGF-C | Prostate cancer (PC-3) | ↓ p-VEGFR-3 by 90% (3 μM) | Inhibited migration/proliferation |
VEGF-C | Pulmonary hypertension | ↓ p-VEGFR-3 by 85% (5 μM) | Reduced vascular remodeling |
VEGF-D | Ovarian cancer (A2780) | ↓ p-VEGFR-3 by 75% (5 μM) | Chemosensitization to cisplatin |
VEGF-A | Endothelial cells | No effect (≤5 μM) | Preserved VEGFR-2 signaling |
MAZ51 remains a pivotal pharmacological probe for unraveling VEGFR-3-specific signaling in angiogenesis, lymphangiogenesis, and tumor progression. Its structural and mechanistic specificity provides a template for developing next-generation kinase inhibitors targeting VEGFR-3-driven pathologies.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3